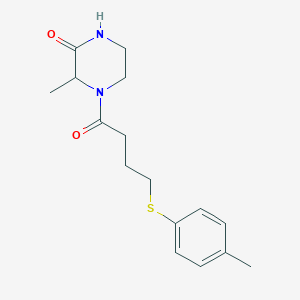

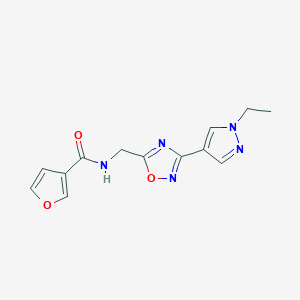

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, and mass spectrometry) and X-ray diffraction studies to determine the structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes .Aplicaciones Científicas De Investigación

Carbon Dioxide Capture

Piperazine (PZ) derivatives are notable for their application in carbon dioxide capture technologies. Concentrated aqueous solutions of piperazine have been studied for their solvent properties in CO2 absorption processes. One major advantage of piperazine is its resistance to thermal degradation and oxidation, making it a promising solvent for carbon dioxide capture by absorption/stripping processes. Studies have shown that piperazine and its blends with other amines, such as 2-amino-2-methyl-1-propanol (AMP), demonstrate high CO2 absorption rates, low volatility, and thermal stability, suggesting potential for efficient and cost-effective CO2 capture solutions (Freeman et al., 2010) (Li et al., 2013).

Medicinal Chemistry

Piperazine derivatives play a significant role in medicinal chemistry, serving as key scaffolds in the development of various pharmaceutical agents. Their applications range from acting as catalysts in organic synthesis to forming the basis of novel drug molecules for treating a variety of conditions. Notably, piperazine derivatives have been synthesized for potential use in treating bacterial infections, epilepsy, allergies, and even as potential antipsychotic agents. These compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antinociceptive, and antibacterial properties (Yousefi et al., 2018) (Kumar et al., 2017) (Abate et al., 2011).

Organic Synthesis

In organic synthesis, piperazine derivatives are utilized as catalysts and intermediates for the construction of complex molecules. They are involved in reactions such as the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the versatility and utility of piperazine compounds in facilitating a variety of chemical transformations. These applications underscore the role of piperazine derivatives in advancing synthetic methodologies, enabling the efficient production of pharmacologically active compounds and other organic molecules (Gueret et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an important target for the clinical treatment of several diseases including diabetes, obesity, cardiovascular diseases, and non-alcoholic fatty liver disease .

Mode of Action

The compound interacts with DPP-4 through electrostatic interactions and van der Waals forces . Various important amino acid residues, such as Arg125, His126, Phe357, Arg358, and Tyr547, are involved in the inhibition of DPP-4 by the compound . This interaction results in the direct inhibition of DPP-4 .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting DPP-4, the compound can enhance the body’s insulin response, leading to better control of blood glucose levels. This makes it potentially useful in the treatment of conditions like diabetes .

Propiedades

IUPAC Name |

3-methyl-4-[4-(4-methylphenyl)sulfanylbutanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-12-5-7-14(8-6-12)21-11-3-4-15(19)18-10-9-17-16(20)13(18)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRZWVEAFFYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)